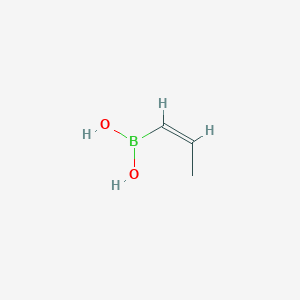

cis-1-Propene-1-boronic acid

Description

Contextual Significance of Alkenyl Boronic Acids as Synthetic Intermediates

Alkenyl boronic acids, and their ester derivatives, are a class of organoboron compounds that have become indispensable tools for organic chemists. Their significance stems from their versatility, stability under many reaction conditions, and relatively low toxicity compared to other organometallic reagents. fishersci.es The carbon-boron bond in these compounds allows for the transfer of the alkenyl group to a transition metal catalyst, typically palladium, in a process called transmetalation. wikipedia.org This is the key step in the catalytic cycle of the Suzuki-Miyaura reaction. mychemblog.com

The ability to create stereodefined alkenyl boronic acids, such as cis-1-propene-1-boronic acid, is crucial. It enables the synthesis of complex molecules with specific double bond geometries, which is often a determining factor for their biological activity or material properties. orgsyn.org The development of methods to synthesize both (E)- and (Z)-alkenylboronates has been a major focus in the field, providing access to a wider range of molecular architectures. orgsyn.org

Historical Trajectory and Evolution of Vinyl Boronic Acid Chemistry

The history of boronic acids dates back to 1860 when Edward Frankland first reported the synthesis of ethylboronic acid. wikipedia.org However, the journey of vinyl boronic acids in synthetic chemistry has been more recent and fraught with challenges. A significant hurdle was the inherent instability of simple vinyl boronic acids, which are prone to polymerization upon attempted isolation. orgsyn.org This instability limited their widespread use in the early days.

A breakthrough came with the development of methods to stabilize these reactive species. One approach was the formation of the trivinylboroxane-pyridine complex, a bench-stable solid that can hydrolyze in situ to generate the reactive vinyl boronic acid under the aqueous basic conditions of the Suzuki-Miyaura coupling. orgsyn.org This innovation made vinyl boronic acid a more practical and commercially available reagent.

Further advancements led to the development of boronic esters, such as pinacol (B44631) esters, and more recently, N-methyliminodiacetic acid (MIDA) boronates. sigmaaldrich.comsigmaaldrich.com These derivatives offer enhanced stability, are compatible with a wider range of reaction conditions, and can be purified by standard techniques like chromatography, overcoming many of the initial limitations. sigmaaldrich.com

The synthesis of stereochemically pure alkenylboronates has also seen significant evolution. While the hydroboration of terminal alkynes traditionally yields the (E)- or trans-isomer, several methods have been developed to access the (Z)- or cis-isomers. orgsyn.orgnih.gov These include:

Two-step methods: Involving the hydroboration of bromoalkynes followed by a stereospecific substitution. wiley-vch.de

Catalytic trans-hydroboration: The use of rhodium or iridium catalysts can reverse the typical syn-addition of hydroboration to provide the (Z)-alkenylboronate directly from a terminal alkyne. rsc.orgacs.org

Zweifel Olefination: A transition-metal-free method for the stereoselective synthesis of alkenes from vinyl boronate complexes, with pioneering work dating back to 1967. tcsedsystem.edunih.gov

Miyaura Borylation: A palladium-catalyzed cross-coupling reaction of vinyl halides with bis(pinacolato)diboron (B136004) to produce vinyl boronic esters. wikipedia.org

These developments have transformed vinyl boronic acids from chemical curiosities into powerful and reliable tools for the construction of complex organic molecules. The availability of specific isomers like this compound is a direct result of this rich history of chemical innovation.

Properties

IUPAC Name |

[(Z)-prop-1-enyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMCZKMIOZYAHS-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C\C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-44-3 | |

| Record name | NSC39118 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for Cis 1 Propene 1 Boronic Acid and Its Derivatives

Stereoselective Hydroboration Strategies

Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a foundational method for synthesizing organoboranes. wikipedia.orgrsc.org Achieving high stereoselectivity to favor the cis isomer is a key challenge addressed by modern synthetic methods.

Regioselective Hydroboration of Substituted Alkynes

The hydroboration of alkynes is a direct route to alkenylboronic acids. acs.org For terminal alkynes like propyne (B1212725), the regioselectivity of the hydroboration—determining whether the boron adds to the terminal or internal carbon—is crucial for obtaining the desired 1-propenylboronic acid derivative. The reaction typically proceeds via a syn-addition, placing the boron and hydrogen atoms on the same side of the newly formed double bond, which naturally leads to the cis stereochemistry. wikipedia.orglibretexts.org

The choice of hydroborating agent significantly influences the regioselectivity. Bulky boranes like disiamylborane, 9-borabicyclo[3.3.1]nonane (9-BBN), and catecholborane are often used to favor the anti-Markovnikov addition, where the boron atom adds to the less substituted carbon of the alkyne. masterorganicchemistry.com For instance, the hydroboration of 1-phenyl-1-propyne (B1211112) can yield different regioisomers depending on the catalytic system used. tdx.cat The use of catecholborane, while less reactive than many dialkylboranes, can be effective, often requiring elevated temperatures for reactions with alkynes. rsc.org

Catalyst Systems for Stereodefined Alkenyl Boronate Synthesis

Transition metal catalysis has revolutionized hydroboration, enabling reactions under milder conditions and with greater control over selectivity. tdx.cat Various transition metals, including rhodium, iridium, ruthenium, cobalt, and copper, have been employed to catalyze the hydroboration of alkynes. tdx.catdoi.orgscispace.comacs.orgscispace.com

Rhodium complexes, such as Wilkinson's catalyst, were among the first to be used for accelerating the hydroboration of alkenes with catecholborane. tdx.cat The mechanism often involves the oxidative addition of the B-H bond to the metal center, followed by migratory insertion of the alkyne and reductive elimination to yield the alkenylboronate. nih.gov

Cobalt-based catalysts have also emerged as powerful tools. For example, a pincer NHC-cobalt complex has been shown to catalyze the highly regioselective hydroboration of unsymmetrical internal alkynes. doi.org This system can achieve unusual cis-α regioselective hydroboration for certain substrates. doi.org

Copper-catalyzed hydroboration offers another effective strategy. Copper(I) catalysts, often in conjunction with phosphine (B1218219) ligands, can promote the cis-hydroboration of terminal alkynes with high selectivity. scispace.com For instance, a copper catalyst with an imidazoline-2-thione ligand has been used for the hydroboration of aromatic internal alkynes. scispace.comkyoto-u.ac.jp

Nickel-catalyzed hydroboration of internal allenes provides a stereodivergent route to trisubstituted alkenylboronates, where the choice of ligand can direct the reaction to yield either the Z or E isomer. geresearchgroup.com

The following table summarizes various catalyst systems used for the hydroboration of alkynes, highlighting the resulting stereoselectivity.

| Catalyst System | Substrate Type | Borane Reagent | Selectivity | Reference |

| Pincer NHC-Cobalt Complex | Unsymmetrical Internal Alkynes | Pinacolborane | High cis-α or cis-β | doi.org |

| Ni(COD)₂ / dppbz | Internal Allenes | Pinacolborane | Z-selective | geresearchgroup.com |

| [Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] | Terminal Aryl Alkynes | Pinacolborane | Z-selective | acs.org |

| [Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] | Terminal Aliphatic Alkynes | Pinacolborane | E-selective | acs.org |

| CuCl / t-BuONa / Xanthanphos | Alkynoates | Pinacolborane | β-selective | scispace.comkyoto-u.ac.jp |

| RhCl(PPh₃)₃ | Alkenes/Alkynes | Catecholborane | Varies | tdx.cat |

Direct Borylation Approaches to Alkenyl Boronic Acids

Direct C-H borylation has become a powerful, atom-economical method for synthesizing organoboron compounds, avoiding the need for pre-functionalized substrates. rsc.org

Transition Metal-Catalyzed Borylation of Unsaturated Substrates

Transition metal catalysts, particularly those based on iridium and rhodium, are widely used for the direct borylation of C-H bonds. rsc.org Iridium complexes are known to catalyze the borylation of arenes and alkenes, typically with regioselectivity governed by steric factors. rsc.org Palladium-catalyzed borylation of alkenes, known as the boryl-Heck reaction, can provide access to alkenyl boronic esters. organic-chemistry.orgnih.gov This method has been successfully applied to the synthesis of 1,1-diborylalkenes from terminal alkenes. nih.gov

Stoichiometric photochemical borylation of arenes and alkenes has also been demonstrated using complexes like CpFe(CO)₂(Bcat). acs.org

Metal-Free and Photoinduced Borylation Protocols

In recent years, metal-free and photoinduced borylation methods have gained traction as more sustainable alternatives. nih.govthieme-connect.com Visible-light-induced radical borylation reactions using N-heterocyclic carbene boranes (NHC-boranes) have emerged as a versatile strategy. thieme-connect.com Photoinduced single-electron transfer (SET) can activate the B-H bond of NHC-boranes, generating a boryl radical that can add to alkenes and alkynes. nih.gov This approach has been used for the borylation of a wide range of alkenes. nih.gov

Heterogeneous photocatalysts, such as cadmium sulfide (B99878) (CdS) nanosheets, can also facilitate the borylation of various unsaturated compounds with NHC-boranes. researchgate.net Additionally, transition-metal-free methods for the borylation of alkynes using bis(pinacolato)diboron (B136004) in the presence of a base like potassium carbonate have been developed. researchgate.netmdpi.com

Electrochemical Synthesis of Masked Organoboronic Acids

Electrochemical methods offer another sustainable route to organoboron compounds by avoiding the use of chemical oxidants or reductants. bohrium.comrsc.orgbohrium.com An electrochemical approach for the synthesis of masked organoboronic acids, such as RB(dan) (where dan is 1,8-diaminonaphthalene), has been developed. sioc-journal.cnsioc-journal.cn This room-temperature method works for a variety of alkyl and aryl groups and avoids the need for high temperatures or transition-metal catalysts. sioc-journal.cnsioc-journal.cn While primarily demonstrated for alkyl and aryl boronic acids, the broad substrate scope suggests potential applicability to the synthesis of protected alkenyl boronic acids.

Derivatization from Precursor Boron Compounds

A primary route to cis-alkenyl boronates involves the manipulation of pre-existing boron-containing compounds. A highly effective and stereoselective method starts with alkynyl pinacolboronates, which can be reduced to the corresponding cis-alkenyl pinacolboronates. nih.govnih.gov This transformation is typically achieved through hydroboration with dicyclohexylborane, followed by a chemoselective protodeboronation using acetic acid. nih.govnih.gov This approach has proven successful for a variety of alkynyl pinacolboronates, including those with trimethylsilyl, cyclohexyl, and phenyl substituents, affording high yields of the desired cis-isomers. nih.gov

The resulting cis-alkenyl pinacolboronates can be smoothly converted into the corresponding potassium organotrifluoroborates by treatment with potassium hydrogen fluoride (B91410) (KHF₂). nih.govnih.gov This method is notable for its mild conditions and tolerance of various functional groups, such as branched alkyl, n-alkyl, silyl, silyloxy, aryl, and carbamate (B1207046) groups. nih.gov However, substrates containing nitrile or nitro groups have been found to lead to complex product mixtures. nih.gov

Another strategy involves the derivatization of compounds that already possess a boronic acid or ester functionality. wiley-vch.de The success of such transformations depends on the compatibility of the reaction conditions with the carbon-boron bond, which is susceptible to oxidation. wiley-vch.de

A different approach to synthesizing alkenyl boronates involves the palladium-catalyzed dehydroboration of cyclic borates derived from epoxides and di-B(pin)-methane. nih.gov This method provides access to (E)-alkenylboronates bearing an allylic alcohol. nih.gov While this particular method yields the trans-isomer, it highlights the principle of creating complex alkenyl boronates from simpler boronate precursors and other organic molecules.

The following table summarizes the yields for the synthesis of various cis-alkenyl pinacolboronates from their corresponding alkynyl precursors.

| Entry | Alkyne Substituent | Product | Yield (%) |

| 1 | Trimethylsilyl | cis-(2-trimethylsilylvinyl)boronic acid pinacol (B44631) ester | 95 |

| 2 | Cyclohexyl | cis-(2-cyclohexylvinyl)boronic acid pinacol ester | 88 |

| 3 | Phenyl | cis-styrylboronic acid pinacol ester | 92 |

| Data sourced from Molander, G. A., & Ellis, N. M. (2008). nih.gov |

Sustainable and Green Chemical Approaches in the Synthesis of Alkenyl Boronates

The principles of green chemistry are increasingly being applied to the synthesis of organoboron compounds to minimize environmental impact and enhance efficiency. rsc.org Boronic acids themselves are considered "green" compounds due to their low toxicity and their degradation to the environmentally benign boric acid. wiley-vch.de

A key aspect of green synthesis is the use of safer solvents. rsc.org Research has explored the use of more sustainable solvents in the hydroboration of alkynes. researchgate.net For instance, rhodium-catalyzed hydroboration of alkynes with HBpin has been successfully carried out in cyclohexanone. researchgate.net Furthermore, water has been utilized as a solvent in some borylation reactions, representing a significant step towards more environmentally friendly processes. rsc.orgrsc.org A method for accessing alkyl 1,2-bis(boronates) and 1,1,2-tris(boronates) from alkenes and alkynes using bis(pinacolato)diboron (B₂pin₂) is aided by water, avoiding the need for metal catalysts, bases, and organic solvents. rsc.org

Transition-metal-free approaches are also a cornerstone of green chemistry in this field. A base-controlled, highly regioselective synthesis of alkyl 1,2-bis(boronates) or 1,1,2-tris(boronates) from terminal alkynes has been developed. rsc.org This method is efficient, practical, and proceeds under mild conditions with good functional group tolerance. rsc.org

Catalyst selection is another critical factor. While precious metals like palladium and rhodium are effective catalysts for hydroboration, there is a growing interest in using more earth-abundant and less toxic metals like iron and copper. organic-chemistry.orgbohrium.comrsc.org For example, an iron-catalyzed addition of alkyl radicals to ethynylboronic acid pinacol ester provides Z-vinyl boronates with high stereoselectivity. organic-chemistry.org

The following table highlights some green and sustainable approaches in the synthesis of boronate compounds.

| Approach | Key Feature | Reactants | Product Type | Reference |

| Water-Assisted Diboration | Metal- and base-free, no organic solvent | Alkenes/Alkynes, B₂pin₂, Water | Polyboronates | rsc.org |

| Base-Controlled Borylation | Transition-metal-free | Terminal Alkynes, B₂pin₂ | Alkyl 1,2-bis(boronates) or 1,1,2-tris(boronates) | rsc.org |

| Iron Catalysis | Use of earth-abundant metal | Alkyl halides, Ethynylboronic acid pinacol ester | Z-vinyl boronates | organic-chemistry.org |

| Rhodium Catalysis in Green Solvent | Use of a more sustainable solvent | Alkynes, HBpin | Alkenyl boronates | researchgate.net |

Mechanistic Insights and Reactivity Paradigms of Cis 1 Propene 1 Boronic Acid

Electronic Structure and Lewis Acidity Considerations

cis-1-Propene-1-boronic acid, a member of the organoborane class of compounds, possesses a unique electronic structure that dictates its reactivity. The boron atom in boronic acids is sp² hybridized, resulting in a trigonal planar geometry. vt.edu This hybridization leaves a vacant p-orbital on the boron atom, which is orthogonal to the plane of its three substituents. vt.edu This empty p-orbital makes boronic acids, including the cis-1-propene derivative, function as Lewis acids, readily accepting electrons from Lewis bases. vt.eduwikipedia.org

The interaction between the boron atom and the adjacent C=C double bond in alkenyl boronic acids like this compound creates a molecule with ambiphilic reactivity. rsc.org The vacant p-orbital on the boron atom renders the adjacent double bond electron-deficient, while the boron center maintains its Lewis acidity. rsc.org This allows alkenyl boron reagents to act as electrophiles at their olefinic portion and as nucleophiles when coordinated with a Lewis base. rsc.org

The Lewis acidity of boronic acids is a key feature in their chemistry. While the pKa of a typical boronic acid is around 9, they can form tetrahedral boronate complexes with a pKa of approximately 7. wikipedia.org This ability to form reversible covalent complexes with Lewis bases like sugars, amino acids, and hydroxamic acids is a distinctive characteristic. wikipedia.org The formation of these boronate complexes is crucial in many of their reactions, as it increases the nucleophilicity of the organic group attached to the boron. acs.org

| Property | Description | Reference |

| Hybridization of Boron | sp² | vt.edu |

| Geometry | Trigonal Planar | vt.edu |

| Key Feature | Vacant p-orbital | vt.edu |

| Reactivity | Lewis Acid | vt.eduwikipedia.org |

| pKa | ~9 | wikipedia.org |

| pKa of Boronate Complex | ~7 | wikipedia.org |

Stereochemical Influence of the cis-Alkene Moiety on Reactivity

The cis configuration of the propenyl group in this compound exerts a significant influence on the stereochemical outcome of its reactions. The geometry of the double bond is often retained in cross-coupling reactions, allowing for the stereoselective synthesis of cis-alkenes. For instance, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, both trans- and cis-alkenylboronic acids can be coupled with high stereoselectivity to afford the corresponding vinylarenes. researchgate.net

The stereochemistry of the starting alkenylboronic acid is crucial in determining the final product's configuration. This stereospecificity is highly valuable in organic synthesis, where control over the geometry of newly formed double bonds is essential. The ability to transfer the cis-alkenyl group intact to a reaction partner is a key advantage of using this compound and its derivatives.

In addition to cross-coupling reactions, the cis-geometry also plays a role in other transformations. For example, in conjugate addition reactions, the stereochemical outcome can be influenced by the geometry of the enoate. acs.org While models often focus on the nucleophilic addition step, recent studies suggest that the reductive elimination step from a Cu(III) intermediate dictates the stereochemical preference. acs.org For cis-enoates, a judicious choice of substituents can lead to the predominant formation of syn-products. acs.org

| Reaction Type | Stereochemical Outcome | Reference |

| Suzuki-Miyaura Coupling | High retention of cis stereochemistry | researchgate.net |

| Conjugate Addition to cis-enoates | Can lead to predominant formation of syn-products | acs.org |

Key Mechanistic Pathways in Transformations

Transmetalation is a fundamental step in many transition-metal-catalyzed reactions involving organoboronic acids, including the widely used Suzuki-Miyaura coupling. rsc.org This process involves the transfer of the organic group (in this case, the cis-propenyl group) from the boron atom to the transition metal center, forming a new metal-carbon bond. rsc.org

The mechanism of transmetalation has been the subject of numerous studies. In the context of the Suzuki-Miyaura reaction, the catalytic cycle involves the transmetalation of aryl- and alkenylboronic acids with Pd(II) complexes. rsc.org The presence of a base is crucial for this step. The base can activate the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which then reacts with the Pd(II) complex. wiley-vch.de Alternatively, the base can react with the Pd(II)-halide complex to form a more reactive Pd(II)-hydroxide species, which then undergoes transmetalation with the neutral boronic acid. wiley-vch.de Computational studies suggest that the primary pathway involves the initial attack of the base on the organoboronic acid. wiley-vch.de

The nature of the transition metal, the ligands, and the reaction conditions all influence the efficiency of the transmetalation process. Besides palladium, transmetalation of boronic acids to other late transition metals such as rhodium, iron, cobalt, platinum, and gold has also been investigated for various catalytic transformations. rsc.orgacs.org

While many reactions of alkenylboronic acids proceed through polar or organometallic intermediates, radical pathways also play a significant role. The C-B bond in organoboronic acids can undergo homolytic cleavage to generate radical species. acs.org This has been exploited in Minisci-type reactions, where aryl boronic acids serve as convenient radical precursors under oxidative conditions. acs.org

For alkenyl boron reagents, radical additions can occur at either the α or β position of the vinyl group. rsc.org

α-Addition: Radical addition at the α-position (the carbon bearing the boron group) leads to the synthesis of substituted alkenes. rsc.org

β-Addition: Radical addition at the β-position results in the formation of alkyl boronates. rsc.org

The regioselectivity of these radical additions is influenced by several factors, including the nature of the radical, the substituents on the alkene, and the reaction conditions. bbhegdecollege.com For example, in the radical cyclization of 5-hexen-1-yl radicals, the introduction of substituents on the alkene chain can influence the cis/trans selectivity of the cyclized product. bbhegdecollege.com The addition of radicals to double bonds is generally an energetically favorable process. msu.edu

In the absence of transition metals, alkenylboronic acids can participate in reactions through polar pathways. A key step in many of these reactions is the formation of a nucleophilic boronate complex. acs.org Boronic acids themselves are generally considered moderately nucleophilic. rsc.org However, their reaction with a Lewis base (such as an amine or hydroxide) leads to the formation of a tetracoordinate boronate complex. wikipedia.org This process increases the electron density on the boron-bound organic group, enhancing its nucleophilicity.

This enhanced nucleophilicity allows the organic group to add to various electrophiles. For instance, alkenylboronates can undergo conjugate addition to α,β-unsaturated carbonyl compounds. researchgate.net They can also add to C=N bonds in imines and their derivatives, as seen in the Petasis reaction. acs.orgrsc.org These reactions often proceed under metal-free conditions, sometimes promoted by acids like trifluoroacetic acid or Lewis acids like boron trifluoride. rsc.orgresearchgate.net The formation of the boronate complex is often the rate-determining step, and the subsequent C-C bond formation occurs from this activated intermediate. bris.ac.uk

Alkenylboronic acids and their derivatives can participate in sigmatropic rearrangements, which are concerted pericyclic reactions involving the reorganization of σ and π bonds. The rsc.orgrsc.org-sigmatropic rearrangement is a particularly important class of these transformations. imperial.ac.uk

While the direct involvement of this compound in well-known named rearrangements like the Claisen or Cope rearrangement is less common, the principles of sigmatropic shifts are relevant to the chemistry of organoboron compounds. For example, the oxyarylation of alkenyl boronic acids with N-arylbenzhydroxamic acids is believed to proceed through a copper-promoted C-O bond formation followed by a rsc.orgrsc.org-rearrangement. researchgate.net The development of new allylboration reactions can also involve rsc.orgrsc.org-sigmatropic rearrangements as key steps. scholaris.ca These rearrangements are powerful tools for constructing complex molecular architectures with high stereocontrol. imperial.ac.uk

Cross Coupling Reactions and Their Scope with Cis 1 Propene 1 Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are extensively used to facilitate cross-coupling reactions involving organoboronic acids. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. eie.grresearchgate.net

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoborane with a halide or triflate. wikipedia.orglibretexts.org This reaction is known for its mild conditions, functional group tolerance, and the use of environmentally benign boronic acids. researchgate.netwikipedia.org

The stereochemistry of the Suzuki-Miyaura coupling is a critical aspect, especially when using alkenylboronic acids like cis-1-propene-1-boronic acid. The reaction generally proceeds with retention of the double bond's configuration for both the organoboron species and the halide partner. wikipedia.org However, the stereochemical outcome can be influenced by the potential for cis-to-trans isomerization of the palladium complex formed during the oxidative addition step. libretexts.org The use of bulky phosphine (B1218219) ligands can promote stereoretention by sterically disfavoring pathways that lead to isomerization. nih.gov Research has shown that axial shielding of palladium(II) complexes can lead to perfect stereoretention in the coupling of Csp³ boronic acids, a principle that may be extended to other coupling partners. nih.gov

The scope of the Suzuki-Miyaura reaction is broad, accommodating a wide range of aryl and heteroaryl halides. organic-chemistry.orgnih.gov This versatility allows for the synthesis of diverse structures such as polyolefins, styrenes, and substituted biphenyls. wikipedia.org The development of one-pot borylation/Suzuki cross-coupling protocols has further enhanced the efficiency of this methodology. organic-chemistry.orgnih.gov

Below is a table summarizing the stereochemical outcomes in Suzuki-Miyaura couplings:

| Feature | Description |

| General Outcome | Retention of configuration for both the organoboron and halide. wikipedia.org |

| Influencing Factor | cis-to-trans isomerization of the palladium complex. libretexts.org |

| Strategy for Stereoretention | Use of bulky phosphine ligands and axial shielding of the Pd(II) complex. nih.govnih.gov |

A significant advancement in the synthesis of alkenyl boronic esters is the development of the boryl-Heck reaction. organic-chemistry.orgnih.govacs.orgnih.gov This palladium-catalyzed process allows for the direct conversion of terminal alkenes into trans-alkenyl boronic esters using electrophilic boron reagents like catecholchloroborane (catBCl). organic-chemistry.orgnih.govacs.orgnih.govorganic-chemistry.org This method offers an efficient alternative to traditional hydroboration or Miyaura borylation by avoiding the need for pre-functionalized starting materials. organic-chemistry.org

The boryl-Heck reaction demonstrates excellent regio- and stereoselectivity, typically yielding the trans-isomer. organic-chemistry.orgnih.govacs.org Key to the reaction's success is the use of bulky amine bases to prevent the formation of stable amine-borane adducts and specialized ligands to enhance catalytic activity. organic-chemistry.orgnih.gov The resulting alkenyl boronic esters can be readily converted to various other boronic acid derivatives. organic-chemistry.orgnih.govacs.orgnih.govorganic-chemistry.org

The following table outlines key aspects of the Boryl-Heck reaction:

| Parameter | Details |

| Reaction Type | Palladium-catalyzed conversion of terminal alkenes to trans-alkenyl boronic esters. organic-chemistry.orgnih.govacs.org |

| Boron Reagent | Electrophilic boron reagents, such as catecholchloroborane (catBCl). organic-chemistry.orgnih.govacs.orgnih.govorganic-chemistry.org |

| Selectivity | High regio- and stereoselectivity for the trans-product. organic-chemistry.orgnih.govacs.org |

| Key Optimizations | Use of bulky amine bases and specific ligands. organic-chemistry.orgnih.gov |

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

The Chan-Lam coupling reaction facilitates the formation of aryl carbon-heteroatom bonds through the oxidative coupling of boronic acids with compounds containing N-H or O-H bonds, such as amines, alcohols, and amides. organic-chemistry.orgwikipedia.org A key advantage of this reaction is that it can often be performed at room temperature and is open to the air. wikipedia.orgmarmacs.org

The proposed mechanism involves the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination to form the desired product and a copper(I) species. wikipedia.org This Cu(I) is then reoxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. organic-chemistry.orgacs.org While initially developed for arylboronic acids, the methodology has been extended to include vinylboronic acids for N-vinylation. marmacs.org

Key features of the Chan-Lam coupling are summarized below:

| Feature | Description |

| Reaction Type | Copper-catalyzed formation of carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org |

| Substrates | Boronic acids and N-H or O-H containing compounds. organic-chemistry.orgwikipedia.org |

| Mechanism | Involves a Cu(III) intermediate and reductive elimination. wikipedia.org |

| Conditions | Often mild, at room temperature and open to air. wikipedia.orgmarmacs.org |

The Ullmann reaction traditionally refers to the copper-catalyzed synthesis of symmetrical biaryls from aryl halides. organic-chemistry.org "Ullmann-type" reactions encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions. organic-chemistry.orgmdpi.com While classic Ullmann couplings often require harsh conditions, modern variations have been developed that proceed under milder temperatures. organic-chemistry.org

The mechanism is thought to involve the oxidative addition of an aryl halide to a Cu(I) species, forming a Cu(III) intermediate which then undergoes reductive elimination. organic-chemistry.orgmdpi.com While the primary focus has been on aryl halides, the principles can be extended to reactions involving other coupling partners, including alkenyl boronic acids, although this is less common than their use in Chan-Lam or Suzuki-Miyaura reactions. acs.orgsigmaaldrich.comsigmaaldrich.com Copper-catalyzed methods have been developed for the cross-coupling of organoboronic esters with aryl and alkyl halides. rsc.org

The oxidative homocoupling of boronic acids provides a direct route to symmetrical dimers. In the case of vinylboronic acids, this reaction yields symmetrical 1,3-dienes. This transformation can be catalyzed by both palladium and copper complexes. scribd.commdpi.com

With palladium catalysts, the homocoupling is often considered a side reaction in Suzuki-Miyaura couplings but can be promoted under specific conditions, typically in the presence of an oxidant. rsc.org The mechanism can involve the reductive activation of a Pd(II) precatalyst or proceed via a palladium peroxo complex. rsc.org

Copper-catalyzed homocoupling of vinylboronic acids has also been demonstrated, providing a convenient route to symmetrical dienes. mdpi.com For instance, the homocoupling of vinyl boronic acids can be efficiently catalyzed by Cu(I)-zeolites in warm methanol, and the resulting dienes can even participate in subsequent Diels-Alder reactions in a one-pot process. mdpi.com This reaction has also been shown to proceed with various aryl- and alkenylboronic acids in the presence of specific palladium complexes. thieme-connect.com

A summary of oxidative homocoupling is provided in the table below:

| Catalyst System | Description |

| Palladium | Often a side reaction in Suzuki-Miyaura coupling, can be promoted with oxidants. rsc.org |

| Copper | Efficiently catalyzes the formation of symmetrical dienes from vinyl boronic acids. mdpi.com |

Nickel-Catalyzed Reactions

Nickel catalysis offers a cost-effective and powerful platform for various cross-coupling reactions. With alkenyl boronates like this compound, nickel catalysts enable a range of transformations, including multi-component couplings and regioselective hydrofunctionalizations.

Multi-component Reductive Coupling Strategies

Nickel-catalyzed multi-component reactions are highly efficient for rapidly building molecular complexity from simple, readily available starting materials. acs.org A notable strategy is the four-component carbonylation, which allows for the direct construction of three C–C bonds in a single operation. acs.org In one such example, a nickel catalyst facilitates the coupling of 1,3-butadiene, an arylboronic acid, an alkyl bromide, and carbon monoxide (CO) to synthesize β,γ-unsaturated ketones. acs.org This protocol is marked by its use of an inexpensive catalytic system, mild reaction conditions, and high step economy. acs.org

The reaction demonstrates excellent 1,4-regioselectivity for the diene component. acs.org While the initial studies have focused on arylboronic acids, the fundamental mechanism involving the generation of an acyl-nickel species followed by reaction with a π-allyl nickel intermediate suggests that alkenylboronic acids like this compound could potentially be employed, leading to the synthesis of divinyl ketones. The scope of the reaction has been shown to include various functionalized alkyl bromides, including those with fluoro- and cyclopropyl (B3062369) groups. acs.org Radical inhibition experiments suggest the involvement of radical intermediates in the catalytic cycle. acs.org

| Entry | Alkyl Bromide (R-Br) | Product | Yield (%) |

|---|---|---|---|

| 1 | Ethyl 2-bromo-2,2-difluoroacetate | Ethyl 2,2-difluoro-4-oxo-4-phenyl-6-octenoate | 85 |

| 2 | Ethyl 2-bromofluoroacetate | Ethyl 2-fluoro-4-oxo-4-phenyl-6-octenoate | 63 (Z/E = 1:1.3) |

| 3 | N,N-diethyl-2-bromo-2,2-difluoroacetamide | N,N-diethyl-2,2-difluoro-4-oxo-4-phenyl-6-octenamide | 75 |

| 4 | (Bromomethyl)cyclopropane | 1-Cyclopropyl-3-phenyl-5-hepten-2-one | 47 |

Regioselective Hydroalkylation and Hydroarylation of Alkenyl Boronates

Nickel hydride (NiH) catalyzed hydrocarbonation has become a prominent method for forming new C-C bonds. researchgate.net A significant challenge in the hydrofunctionalization of internal alkenes is controlling the regioselectivity. nih.govresearchgate.net However, research has shown that for alkenyl boronic esters, the boronic pinacol (B44631) ester (Bpin) group can act as a directing group, guiding the nickel-catalyzed hydrocarbonation to occur at the adjacent carbon center. researchgate.net This directing effect results in what is formally considered branched selectivity, a reversal of the typical linear selectivity often observed in NiH-catalyzed reactions which arises from the greater stability of the linear Ni-alkyl intermediate. researchgate.net

The key to achieving the hydroarylation and hydroalkenylation of internal alkenes, which often exhibit low reactivity, is the use of a bulky ligand. nih.gov A 1-adamantyl β-diketone ligand has been identified as particularly effective, enabling the reaction of a broad scope of 1,2-disubstituted alkenes under redox-neutral conditions. nih.govresearchgate.net Mechanistic studies indicate that the reaction proceeds via an Ar-Ni(II)-H intermediate, generated through the oxidative addition of an alcohol solvent to a Ni(0) species, followed by transmetalation with the boronic acid. nih.gov

This methodology allows for the efficient conversion of various aryl and alkenyl boronic acids, demonstrating wide functional group tolerance. nih.gov The reaction provides a powerful tool for constructing complex diarylated motifs from simple alkene precursors. nih.gov

| Entry | Internal Alkene | Alkenyl Boronic Acid | Product | Yield (%) |

|---|---|---|---|---|

| 1 | (E)-1,2-diphenylethene | (E)-Styrylboronic acid | (E,E)-1,2,4-triphenyl-1-butene | 85 |

| 2 | (E)-1-phenyl-1-propene | (E)-Styrylboronic acid | (E,E)-1,3-diphenyl-1-pentene | 72 |

| 3 | (Z)-4-octene | (E)-Styrylboronic acid | (E)-5-phenyl-3-nonene | 65 |

| 4 | (E)-1,2-diphenylethene | (E)-1-Hexenylboronic acid | (E,E)-1,2-diphenyl-1-octene | 78 |

Rhodium-Catalyzed Conjugate Additions

The rhodium-catalyzed 1,4-conjugate addition, often known as the Hayashi-Miyaura reaction, is a robust and mild method for forming carbon-carbon bonds. scholaris.ca In these reactions, organoboron reagents, such as this compound, act as nucleophiles, adding to α,β-unsaturated carbonyl compounds. chemeurope.comcore.ac.uk The reaction exhibits high chemoselectivity and stereoselectivity, and the rhodium enolate intermediate generated after the initial addition can be trapped by electrophiles to create multiple C-C bonds in one pot. scholaris.ca

The development of hydroxorhodium complexes was a pivotal moment for this methodology, as these species were found to undergo transmetalation with boronic acids much more readily than other rhodium precursors. scholaris.ca The proposed catalytic cycle begins with the in situ generation of a rhodium-hydroxide complex, which then undergoes transmetalation with the boronic acid. scholaris.ca The resulting organorhodium species inserts into the activated olefin to form an oxa-π-allylrhodium intermediate, which upon protonolysis (often by water) yields the final product and regenerates the active catalyst. scholaris.ca This process avoids the need for pyrophoric organometallic reagents required by other methods. scholaris.ca The use of olefin-based ligands like 1,5-cyclooctadiene (B75094) (cod) or norbornadiene (nbd) can improve catalyst turnover compared to phosphine-based ligands. core.ac.uk

| Entry | Enone | Boronic Acid | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclohexenone | p-Tolylboronic acid | [Rh(Cl)(cod)]₂, cod, NaHCO₃, Dioxane/H₂O | 75 |

| 2 | 2-Cyclopentenone | Phenylboronic acid | [Rh(acac)(C₂H₄)₂], dppb, aq. KOH | 99 |

| 3 | Methyl vinyl ketone | Phenylboronic acid | [Rh(acac)(C₂H₄)₂], dppb, aq. KOH | 98 |

| 4 | 2-Phenyl-4-hydroxycyclopentenone | (E)-Styrylboronic acid | [Rh(cod)₂]BF₄, P(OPh)₃, Et₃N | 85 (trans) |

Iridium-Catalyzed Stereocontrolled C(sp³)–C(sp³) Coupling via Boronate Intermediates

The stereocontrolled formation of C(sp³)–C(sp³) bonds is a significant challenge in organic synthesis, crucial for accessing the sp³-rich fragments increasingly found in clinically successful pharmaceuticals. acs.orgnih.gov Iridium catalysis has emerged as a powerful tool for the cross-coupling of enantioenriched boronic esters with allylic electrophiles. acs.org This method allows for the synthesis of products with single or vicinal stereogenic centers with high control. acs.org

The catalytic cycle involves the generation of an active Ir(I) catalyst which undergoes oxidative addition to a racemic allylic electrophile (e.g., an allylic carbonate), forming a π-allyl-iridium intermediate. acs.org This electrophilic iridium complex then reacts with a tetracoordinated boronate complex, formed by activating the boronic ester with a lithium reagent. acs.org This nucleophilic addition step proceeds through a stereoinvertive, outer-sphere pathway, enabling the simultaneous stereoinvertive and stereoselective (SimSS) cross-coupling. acs.org

While powerful, this approach was initially limited in its substrate scope. nih.gov A recent innovation involves an in-situ boron-to-zinc transmetalation. The boronate complex first reacts with a zinc reagent to form an enantioenriched organozinc species. nih.gov This organozinc reagent, which is more reactive, then couples with the π-allyl iridium complex, significantly broadening the range of acceptable substrates. nih.gov This unique strategy combines the enantiospecific reactivity of the nucleophile with the enantioselective engagement of the catalyst with the racemic electrophile, providing access to all possible stereoisomers of the product. nih.gov

| Entry | Boronic Ester | Allylic Carbonate | Key Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|

| 1 | (S)-1-Phenylethylboronic acid pinacol ester | rac-Cinnamyl methyl carbonate | Ir-catalyst, Li-activator | (3S,4S)-3,4-Diphenyl-1-pentene | 90 | 95:5 |

| 2 | (S)-1-(4-Methoxyphenyl)ethylboronic acid pinacol ester | rac-Cinnamyl methyl carbonate | Ir-catalyst, Li-activator | (3S,4S)-3-(4-Methoxyphenyl)-4-phenyl-1-pentene | 85 | 96:4 |

| 3 | (S)-1-Phenylethylboronic acid pinacol ester | rac-Hex-1-en-3-yl methyl carbonate | B-to-Zn Transmetalation | (4S,5S)-4-Phenyl-5-propyl-1-heptene | 75 | 95:5 |

| 4 | (S)-1-(Naphthalen-2-yl)ethylboronic acid pinacol ester | rac-Cinnamyl methyl carbonate | B-to-Zn Transmetalation | (3S,4S)-3-(Naphthalen-2-yl)-4-phenyl-1-pentene | 82 | 94:6 |

Diverse Synthetic Transformations and Functionalization Strategies of Cis 1 Propene 1 Boronic Acid

Chemoselective Addition Reactions to the Alkene

The carbon-carbon double bond in cis-1-propene-1-boronic acid is susceptible to a variety of addition reactions, allowing for the introduction of new functionalities while retaining the valuable boronic acid group for subsequent transformations.

Concerted and Stepwise Cycloadditions (e.g., Diels-Alder)

Cycloaddition reactions represent a powerful tool for the construction of cyclic systems. grafiati.com The alkene component of this compound and its derivatives can participate as a dienophile in [4+2] cycloadditions, such as the Diels-Alder reaction. libretexts.org The stereospecificity of the Diels-Alder reaction is a key feature, where the diene must adopt an s-cis conformation to yield a stable cyclic product. libretexts.org The reactivity in these cycloadditions is often enhanced when the dienophile, in this case, the alkenylboronic acid derivative, is substituted with electron-withdrawing groups, or conversely, when the diene possesses electron-donating groups. libretexts.org

While the Diels-Alder reaction is a prominent example of a concerted [4+2] cycloaddition, other cycloaddition pathways, such as [2+2] and [3+2] cycloadditions, are also known. grafiati.comlibretexts.org Some [2+2] cycloadditions can proceed through a stepwise mechanism. libretexts.org In the context of boronic acid derivatives, [3+2] cycloadditions with species like nitrile oxides, diazoalkanes, and nitrones have been explored, offering routes to various five-membered heterocyclic rings. grafiati.com For instance, cobalt-catalyzed [2+3] cycloaddition reactions of fluoroalkylated alkynes with 2-formylphenylboronic acids have been shown to produce indenol derivatives. beilstein-journals.org

Table 1: Examples of Cycloaddition Reactions Involving Alkenylboronic Acid Derivatives

| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Product Type | Catalyst/Conditions |

|---|---|---|---|---|

| [4+2] Diels-Alder | 1,3-Butadiene | This compound derivative | Cyclohexene derivative | Heat |

| [3+2] Cycloaddition | Nitrile Oxide | This compound derivative | Isoxazoline derivative | Varies |

Conjugate Additions to α,β-Unsaturated Systems

The organic residue of a boronic acid can act as a nucleophile in conjugate addition reactions, particularly when activated by a metal catalyst. wikipedia.orgwikidoc.org This transformation, often referred to as a Michael addition, is a powerful method for carbon-carbon bond formation. acs.org In these reactions, the alkenyl group from a compound like this compound adds to an α,β-unsaturated carbonyl compound.

Rhodium and palladium complexes are commonly employed as catalysts for these conjugate additions. wikidoc.orgucl.ac.uk For example, the rhodium-catalyzed asymmetric conjugate addition of boronic acids to enones is a well-established method for synthesizing chiral products with high enantioselectivity. ucl.ac.uk The reaction of an allylboronic acid pinacol (B44631) ester with dibenzylidene acetone, catalyzed by a palladium complex, is another illustration of this type of transformation. wikipedia.orgwikidoc.org

Conversions at the Boron Center

The boronic acid functional group is a hub of reactivity, enabling a wide array of transformations that are central to modern organic synthesis.

Functional Group Interconversions via Boron-Element Bonds (e.g., B-C, B-O, B-N)

The carbon-boron (C-B) bond is the cornerstone of many pivotal cross-coupling reactions. The most notable of these is the Suzuki-Miyaura coupling, where an organoboronic acid reacts with an organic halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgucl.ac.uk This reaction is exceptionally versatile, with broad functional group tolerance.

Beyond C-C bond formation, the boron center can be leveraged to form bonds with heteroatoms. The Chan-Lam coupling reaction, for instance, facilitates the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by reacting a boronic acid with an amine or an alcohol, respectively, using a copper(II) catalyst. wikipedia.orgwikidoc.org The mechanism involves transmetalation of the organic group from boron to copper. wikipedia.org Boronic acids can also form reversible covalent complexes with molecules containing vicinal diol or diamine functionalities. wikipedia.orgresearchgate.net

Ipso-Hydroxylation and Related Oxidative Transformations

Boronic acids can be converted to the corresponding hydroxyl compounds through a process known as ipso-hydroxylation. This transformation involves the oxidation of the carbon-boron bond to a carbon-oxygen bond. wikipedia.org A common and efficient method for this conversion is the use of hydrogen peroxide in the presence of a base. wikipedia.orgresearchgate.net This reaction is of significant interest as it provides a route to phenols from arylboronic acids, which are valuable in various fields. researchgate.netresearchgate.net

Recent research has focused on developing greener and more efficient protocols for ipso-hydroxylation, utilizing reagents like sodium perborate (B1237305) in water or even catalyst- and solvent-free conditions. researchgate.netrsc.org These methods offer mild and rapid access to phenols from a wide range of arylboronic acids. researchgate.netresearchgate.netrsc.org

Carboxylation for α,β-Unsaturated Carboxylic Acid Synthesis

The direct carboxylation of alkenylboronic acids or their esters with carbon dioxide (CO₂) presents a direct pathway to α,β-unsaturated carboxylic acids. This transformation is typically catalyzed by transition metal complexes, such as those of rhodium or copper. acs.org For example, rhodium(I)-catalyzed carboxylation of alkenylboronic esters has been shown to proceed under a CO₂ atmosphere to yield the corresponding α,β-unsaturated carboxylic acids in good yields. acs.org

Copper(I) complexes with N-heterocyclic carbene (NHC) ligands have also proven to be effective catalysts for the carboxylation of both aryl- and alkenylboronic esters with CO₂. acs.org These reactions exhibit broad substrate scope and high functional group tolerance, making them a valuable tool for the synthesis of various carboxylic acids. acs.org

Table 2: Summary of Transformations at the Boron Center

| Transformation | Reagents/Catalyst | Product Functional Group |

|---|---|---|

| Suzuki-Miyaura Coupling | Organic Halide, Pd Catalyst, Base | C-C Bond |

| Chan-Lam Coupling | Amine/Alcohol, Cu(II) Catalyst, Base | C-N/C-O Bond |

| Ipso-Hydroxylation | H₂O₂, Base | C-OH (Phenol/Alcohol) |

Sulfonylation and Chalcogenide Formation

The transformation of alkenylboronic acids into vinyl sulfones and vinyl chalcogenides represents a significant expansion of their synthetic utility. While specific literature detailing these reactions for this compound is sparse, established methodologies for other alkenylboronic acids provide a clear blueprint for these conversions.

Sulfonylation: The synthesis of vinyl sulfones from alkenylboronic acids is a valuable C–S bond-forming reaction. Vinyl sulfones are important synthetic intermediates and are present in various biologically active molecules. grillolabuc.comacs.org A common approach involves the palladium- or copper-catalyzed cross-coupling of an alkenylboronic acid with a sulfonyl chloride or a sulfinate salt. acs.org For instance, copper-catalyzed cross-coupling reactions between sulfonate salts and alkenyl boronic acids have been reported to produce vinyl sulfones. acs.org These reactions typically proceed under mild conditions and tolerate a range of functional groups. Another strategy involves the reaction with sulfinic acid sodium salts under metal-free conditions, offering an economical and environmentally friendly alternative. nih.gov

A general scheme for the copper-catalyzed sulfonylation of an alkenylboronic acid is presented below:

R-SO₂Na + (HO)₂B-CH=CH-CH₃ → R-SO₂-CH=CH-CH₃

Recent advancements have also explored visible-light-mediated, metal-free cross-coupling of sulfonyl fluorides with aryl boronic acids, a methodology that could potentially be adapted for alkenylboronic acids like this compound. nih.gov

Chalcogenide Formation: The synthesis of vinyl selenides and vinyl tellurides from alkenylboronic acids provides access to organochalcogen compounds that are versatile intermediates in organic synthesis. sigmaaldrich.com Copper-catalyzed methods have been developed for the reaction of arylboronic acids with diphenyl diselenide and diphenyl ditelluride, which can be extended to alkenylboronic acids. scientificupdate.com These reactions facilitate the formation of C-Se and C-Te bonds.

For example, the synthesis of vinyl selenides can be achieved through the reaction of an alkenylboronic acid with a selenium source, often catalyzed by a copper salt. Similarly, vinyl tellurides can be prepared from the reaction of diaryltellurium difluorides with alkenylboronic acids. nih.gov The hydrotelluration of alkynes is another established route to vinylic tellurides. sigmaaldrich.com The development of methods for the synthesis of vinyl selenides and tellurides is an active area of research, with applications in the creation of complex organic molecules. acs.orgcore.ac.ukucl.ac.uk

Homologation Reactions (e.g., Petasis Reaction)

Homologation reactions extend the carbon chain of a molecule, and for alkenylboronic acids, this provides a pathway to more complex structures such as substituted allyl amines and homoallylic alcohols.

The Petasis-Borono-Mannich (PBM) reaction is a prominent example of a homologation process. It is a three-component reaction involving an amine, a carbonyl compound (often an aldehyde or α-keto acid), and an organoboronic acid, such as this compound, to form substituted amines. acs.orguit.no This reaction is valued for its operational simplicity, mild conditions, and the ability to tolerate a wide variety of functional groups on all three components. scientificupdate.comgoogle.com

The general mechanism involves the condensation of the amine and carbonyl to form an iminium ion. The alkenylboronic acid then reacts with the hydroxyl group of an α-hydroxy acid or the carbonyl oxygen, forming a boronate intermediate. This is followed by the irreversible, intramolecular transfer of the alkenyl group from the boron atom to the electrophilic iminium carbon, creating a new C-C bond and yielding the substituted amine product. uit.no The use of α-hydroxy aldehydes can lead to highly stereocontrolled outcomes. acs.org

A key advantage of the PBM reaction is its applicability to the synthesis of unnatural α-amino acids when glyoxylic acid is used as the carbonyl component. grillolabuc.comuit.no

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Boronic Acid) | Product Type | Reference |

| Secondary Amine | Glyoxylic Acid | This compound | α-Alkenyl-α-amino acid | grillolabuc.comuit.no |

| Primary Amine | α-Hydroxy Aldehyde | This compound | β-Amino alcohol | acs.org |

| Sulfonamide | Glyoxylic Acid | This compound | N-Sulfonyl-α-alkenylglycine | grillolabuc.com |

Beyond the PBM reaction, other homologation methods for alkenylboronic acids have been developed. These include reactions with diazomethane (B1218177) derivatives or other carbenoids, which can furnish α-substituted allylboronic acids. acs.orgsigmaaldrich.com For instance, the homologation of boronic esters with lithiated epoxysilanes can yield vinylidene boronic esters. researchgate.net Photochemical methods have also been employed for the homologation of boronic acids with N-tosylhydrazones to generate allylic boronic acids. acs.org

Cascade and Multi-step One-Pot Functionalizations

This compound is a valuable substrate for cascade reactions, where multiple bond-forming events occur sequentially in a single pot, enabling the rapid construction of complex molecular architectures from simple precursors. These processes are highly efficient, minimizing waste and purification steps.

One notable example is the copper-catalyzed tri- or tetrafunctionalization of alkenylboronic acids. nih.govCurrent time information in Bangalore, IN. In these one-pot procedures, an alkenylboronic acid can react with reagents like arylhydrazines in a domino sequence that may involve a Chan-Lam reaction, rearrangement, nucleophilic substitution, oxidation, and a final rearrangement to build intricate heterocyclic scaffolds such as tetrahydrocarbazol-1-ones. nih.govCurrent time information in Bangalore, IN. The ability to perform five or more distinct transformations in a single operation highlights the power of this approach.

Alkenylboronic acids can also participate in cascade processes initiated by other transformations. For example, rhodium-catalyzed addition of a boronic acid to an alkyne can be followed by an intramolecular cyclization onto a tethered acceptor, leading to complex cyclic structures. researchgate.net These cascade sequences demonstrate the potential to merge transition-metal catalysis with subsequent pericyclic or cyclization reactions to achieve significant molecular complexity in one pot. nih.govresearchgate.net

Derivatization for Enhanced Stability and Reactivity Modulation

While boronic acids are versatile reagents, their reactivity, and sometimes limited stability, can be a challenge. scientificupdate.comamerigoscientific.com To address this, this compound can be converted into more stable derivatives, such as boronic esters. These "protected" forms not only enhance stability for storage and purification but also allow for the modulation of reactivity, which is crucial for complex multi-step syntheses like iterative cross-coupling.

Design and Synthesis of Boronic Esters (e.g., Pinacol, MIDA)

Pinacol Esters: The most common derivatives are pinacol esters, formed by the condensation reaction of a boronic acid with pinacol. These esters are generally more stable than the corresponding boronic acids, less polar, and often easier to purify by chromatography. scientificupdate.comualberta.ca However, they can still be susceptible to hydrolysis, and their transmetalation in Suzuki-Miyaura coupling is often slower than that of the free boronic acid. nih.govscientificupdate.com The synthesis of the trans-isomer, trans-1-propenylboronic acid pinacol ester, is well-documented. sigmaaldrich.com

MIDA Esters: A significant advancement in boronic acid chemistry is the use of N-methyliminodiacetic acid (MIDA) as a protecting group. acs.orgsigmaaldrich.com Reaction of a boronic acid with MIDA forms a bicyclic boronate ester where the boron atom is sp³-hybridized due to a dative bond from the nitrogen atom. sigmaaldrich.comamerigoscientific.com This structural change renders the MIDA boronate exceptionally stable to a wide range of reaction conditions, including anhydrous Suzuki-Miyaura coupling, and allows for purification via silica (B1680970) gel chromatography. acs.orgsigmaaldrich.com The existence of cis-1-propenylboronic acid MIDA ester is confirmed in chemical catalogs, underscoring its utility. scribd.com

Protected Forms of Alkenyl Boronic Acids (e.g., DAN-protected)

Another useful protecting group for boronic acids is 1,8-diaminonaphthalene (B57835) (DAN). The resulting DAN boronamides are known to be stable derivatives that are unreactive under standard Suzuki-Miyaura coupling conditions. acs.org This inertness makes them effective protecting groups. The boronic acid can be regenerated from the DAN-protected form by acidic hydrolysis, allowing the reactive species to be unmasked when needed. acs.org While less common than MIDA or pinacol esters, DAN-protected boronates offer an alternative strategy for protecting the boronic acid moiety during multi-step synthesis. researchgate.netacs.org

Impact of Protective Groups on Cross-Coupling and Iterative Synthesis

The choice of protective group has a profound impact on the reactivity of the boronic acid moiety and enables sophisticated synthetic strategies such as iterative cross-coupling (ICC).

Reactivity Modulation: The primary difference between these protected forms lies in their reactivity during Suzuki-Miyaura cross-coupling.

Pinacol esters are competent coupling partners but generally transmetalate more slowly than free boronic acids. scientificupdate.com Their protection is reversible, and they can hydrolyze back to the boronic acid in the presence of water. researchgate.net

MIDA boronates are typically unreactive under anhydrous cross-coupling conditions. sigmaaldrich.com The sp³-hybridized boron atom is not sufficiently Lewis acidic to readily engage in the transmetalation step. nih.govsigmaaldrich.com This inertness allows for selective reactions at other sites of a molecule containing a MIDA boronate.

DAN boronates are also inert to standard coupling conditions, acting as true protecting groups. acs.org

This differential reactivity is the cornerstone of iterative synthesis. A bifunctional molecule containing, for example, a halide and a MIDA boronate can be coupled selectively at the halide position with a free boronic acid. The MIDA boronate remains intact. ucl.ac.uk

Iterative Synthesis and Slow Release: The true power of MIDA boronates is realized in their deprotection, which can be achieved under mild aqueous basic conditions (e.g., NaOH or NaHCO₃). acs.org This "unmasking" regenerates the reactive boronic acid.

Furthermore, under specific conditions (e.g., using K₃PO₄ in aqueous dioxane), MIDA boronates can undergo slow release of the boronic acid in situ. nih.govsigmaaldrich.comnih.gov This is particularly advantageous for coupling with unstable boronic acids (such as many alkenyl and heterocyclic types), as it maintains a low, steady concentration of the reactive species, minimizing decomposition while allowing the desired cross-coupling to proceed efficiently. acs.orgnih.gov This strategy has transformed previously challenging or inaccessible boronic acids into reliable, bench-stable coupling partners. nih.govacs.org

The combination of stability, orthogonality, and controlled reactivity makes MIDA boronates a superior platform for the programmed, iterative assembly of complex small molecules from simple, robust building blocks, a concept inspired by automated peptide synthesis. nih.govcore.ac.uk

| Derivative | Stability | Reactivity in Anhydrous Coupling | Deprotection Conditions | Key Feature for Iterative Synthesis | Reference |

| Pinacol Ester | Moderate; can hydrolyze | Active (slower than boronic acid) | Hydrolysis (often in situ) | Limited orthogonality | scientificupdate.comrsc.org |

| MIDA Ester | High; chromatography stable | Inert | Mild aqueous base (e.g., NaOH, K₃PO₄) | Orthogonal reactivity; slow-release capability | nih.govsigmaaldrich.comnih.gov |

| DAN Boronamide | High | Inert | Acidic hydrolysis | Orthogonal reactivity | acs.org |

Stereoselective and Asymmetric Synthesis Employing Cis 1 Propene 1 Boronic Acid

Preservation and Control of Alkene Geometry in Synthetic Products

A paramount feature of cis-1-propene-1-boronic acid in synthesis is its ability to transfer the (Z)-alkene geometry to the product with high fidelity. This is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the formation of carbon-carbon bonds. The mechanism of the Suzuki-Miyaura reaction generally proceeds with retention of the alkene geometry. This means that if the starting alkenyl boronic acid or ester has a cis configuration, the resulting coupled product will also possess a cis double bond.

The stereochemical outcome is dictated by the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the alkenyl group is transferred from the boron atom to the palladium center, is stereospecific and occurs with retention of configuration. Consequently, the geometry of the double bond is preserved throughout the reaction sequence.

Research has demonstrated that the stereospecific synthesis of 11-cis-retinoids can be achieved through the palladium-catalyzed cross-coupling of (1Z,3E)-penta-1,3-dienyl boronates, highlighting the application of cis-organometallic moieties in constructing complex molecules with specific geometric requirements. nih.gov This principle is broadly applicable and underscores the utility of this compound as a building block for (Z)-alkenes.

Furthermore, methods have been developed for the highly regio- and stereoselective synthesis of (Z)-trisubstituted alkenes starting from propyne (B1212725). organic-chemistry.org Bromoboration of propyne yields a (Z)-2-bromo-1-propenyldibromoborane, which can be converted to a stable pinacolboronate. Subsequent Negishi coupling reactions with organozinc reagents proceed with retention of the high stereochemical purity, affording (Z)-trisubstituted alkenylpinacolboronates in good yields. organic-chemistry.org This demonstrates a robust strategy for creating more complex cis-alkenyl boronates that can then be used in further stereospecific coupling reactions.

The following table summarizes representative yields and stereoselectivities in reactions where the cis-geometry of an alkenyl boronate is preserved.

| Alkenyl Boronate Derivative | Coupling Partner | Product | Yield (%) | Stereoselectivity (Z:E) |

| (Z)-2-bromo-1-propenylpinacolboronate | Phenylzinc chloride | (Z)-2-phenyl-1-propenylpinacolboronate | 85 | >98:2 |

| (Z)-2-bromo-1-propenylpinacolboronate | Hexylzinc chloride | (Z)-2-hexyl-1-propenylpinacolboronate | 90 | >98:2 |

| (1Z,3E)-penta-1,3-dienyl boronate | trans-trienyl iodide | 11-cis-retinoid precursor | 75 | >95:5 |

Asymmetric Induction in Catalytic Transformations of Alkenyl Boronates

The boron moiety in this compound esters can be leveraged to achieve asymmetric induction in various catalytic transformations. By employing chiral catalysts, it is possible to control the formation of new stereocenters in the product. Chiral Lewis acids, for instance, have been shown to be effective catalysts for a range of asymmetric reactions involving boronic esters. sigmaaldrich.com

One notable example is the asymmetric conjugate alkenylation of enones. In this reaction, a cis-alkenyl boronate can be activated by a chiral diol catalyst, such as a derivative of BINOL (1,1'-bi-2-naphthol). The chiral diol transesterifies with the alkenyl boronate, forming a chiral boronate ester in situ. This chiral boronate is more Lewis acidic and is held in a specific chiral environment, which directs its 1,4-addition to an α,β-unsaturated ketone from one face, leading to the formation of an enantioenriched product. organic-chemistry.org

The proposed transition state for this reaction involves a six-membered chair-like arrangement, where the substituents on the enone and the chiral catalyst dictate the stereochemical outcome. organic-chemistry.org This methodology provides a metal-free alternative for asymmetric alkenylation under simple reaction conditions. organic-chemistry.org

Similarly, chiral biphenols have been used to catalyze the enantioselective propargylation of ketones using allenylboronates, demonstrating the broader principle of using chiral diols to activate boronates for asymmetric additions. nih.gov The principles of these reactions can be extended to derivatives of this compound, enabling the synthesis of chiral molecules with a cis-propenyl group.

The table below illustrates the effectiveness of chiral diol catalysts in promoting asymmetric conjugate additions of alkenyl boronates to enones.

| Alkenyl Boronate | Enone | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Vinylboronate dimethyl ester | Cyclohexenone | (R)-3,3'-(CF3)2-BINOL | 92 | 98 |

| Vinylboronate dimethyl ester | Cyclopentenone | (R)-3,3'-(CF3)2-BINOL | 88 | 99 |

| (E)-Hex-1-enylboronate dimethyl ester | Cyclohexenone | (R)-3,3'-(CF3)2-BINOL | 85 | 97 |

Enzymatic Resolution of Racemic Alkenyl Boronates

Enzymes are highly selective catalysts that can be used to resolve racemic mixtures of chiral molecules. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis. This methodology can be applied to derivatives of this compound that bear a racemic center.

While the direct enzymatic resolution of racemic alkenyl boronates is not extensively documented, the kinetic resolution of boron-containing chiral alcohols has been successfully demonstrated. nih.gov In these studies, a racemic secondary alcohol containing a boronate ester was subjected to lipase-catalyzed transesterification. The lipase (B570770) selectively acylated one enantiomer of the alcohol, leaving the other enantiomer unreacted. This allows for the separation of the fast-reacting enantiomer (as its acetate (B1210297) ester) from the slow-reacting enantiomer (as the unreacted alcohol), both in high enantiomeric purity. nih.gov

For example, lipase from Candida antarctica (CALB) has been shown to resolve a variety of aromatic, allylic, and aliphatic secondary alcohols containing a boronate ester group with excellent enantioselectivity (E values > 200) and high enantiomeric excesses (up to >99%). nih.govmdpi.com This strategy could be adapted to resolve a racemic derivative of this compound, for instance, a secondary alcohol bearing a cis-propenyl boronate moiety.

Another related enzymatic strategy is the desymmetrization of prochiral molecules. researchgate.net A prochiral molecule with two identical functional groups can be enantioselectively transformed by an enzyme to yield a chiral product. For example, prochiral 1,3-diamines have been desymmetrized using lipase from Pseudomonas cepacia through enantioselective alkoxycarbonylation. nih.gov This approach could be envisioned for a prochiral diol or diamine substrate containing a cis-1-propenyl boronate group.

The following table presents typical results for the lipase-catalyzed kinetic resolution of a racemic boronate-containing alcohol.

| Racemic Substrate | Lipase | Acyl Donor | Product (Enantiomer) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol | CALB | Vinyl acetate | (R)-alcohol | ~50 | >99 |

| 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol | CALB | Vinyl acetate | (S)-acetate | ~50 | >99 |

Stereospecific Transformations of Chiral Alkenyl Boronic Esters

Once an enantiomerically enriched cis-1-propenyl boronic ester is obtained, either through asymmetric synthesis or enzymatic resolution, the chiral information can be translated into new products through stereospecific transformations. In such reactions, the stereochemistry of the starting material dictates the stereochemistry of the product.

A classic example of a stereospecific transformation involving boronic esters is the Zweifel olefination. nih.gov This reaction transforms boronic esters into alkenes with excellent control of alkene geometry. The process involves a stereospecific 1,2-migration of a group from the boron ate-complex to an adjacent carbon, ensuring that the chiral information from the boronic ester substrate is fully transferred to the alkene product. nih.gov

Another powerful stereospecific transformation is the conversion of chiral boronic esters into enones using methoxyallene. nih.gov The reaction proceeds through the formation of an allenyl boronate complex, followed by a protonation-triggered stereospecific 1,2-migration. Subsequent oxidation yields the enone. This protocol has been shown to proceed with complete enantiospecificity with chiral migrating groups. nih.gov

Furthermore, chiral secondary organoboronic esters can undergo stereoretentive transmetalation to other metals, such as zinc, to form configurationally stable chiral organozinc reagents. nih.gov These organozinc compounds can then participate in a variety of stereospecific reactions, including cross-couplings and reactions with electrophiles, to construct a wide array of non-racemic chiral compounds. nih.gov

These transformations highlight the utility of chiral boronic esters as versatile intermediates in asymmetric synthesis. A chiral center within a cis-1-propenyl boronic ester can direct the formation of new stereocenters with high fidelity, enabling the construction of complex chiral molecules.

The table below provides examples of stereospecific transformations of chiral boronic esters.

| Chiral Boronic Ester Substrate | Reagent | Transformation | Product | Stereochemical Outcome |

| Enantioenriched secondary alkyl boronic ester | Lithiated methoxyallene, then oxidation | Enone synthesis | Chiral enone | Complete enantiospecificity |

| Enantioenriched secondary alkyl boronic ester | t-BuLi, then ZnCl2 | Boron-to-zinc transmetalation | Chiral secondary alkylzinc reagent | Stereoretentive |

| Chiral boronate ester | Iodoform, base | Zweifel olefination | Trisubstituted alkene | Stereospecific 1,2-migration |

Catalytic Applications of Organoboron Compounds

Boronic Acid Catalysis (BAC) in Organic Transformations

Boronic acid catalysis (BAC) leverages the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with heteroatoms, most notably oxygen. ualberta.carsc.org This interaction can activate substrates in two primary modes: electrophilic activation and nucleophilic activation. rsc.orgresearchgate.net In the context of cis-1-propene-1-boronic acid, the vinyl group introduces additional electronic features that can influence its catalytic activity.

Electrophilic Activation of Hydroxyl and Carboxyl Groups

A significant application of boronic acid catalysis is the activation of hydroxyl and carboxyl groups, which are often poor leaving groups in their native state. ualberta.caumanitoba.ca By reacting with a boronic acid like this compound, these functional groups can be converted into more reactive intermediates, facilitating subsequent transformations without the need for harsh reagents. ualberta.carsc.org

The mechanism of electrophilic activation typically involves the formation of a boronate ester intermediate. researchgate.net In the case of a carboxylic acid, this intermediate is a mixed anhydride, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov For alcohols, the boronic acid can polarize the C–O bond, facilitating its cleavage to form a carbocationic intermediate, which can then be trapped by a nucleophile. ualberta.caacs.org Electron-deficient arylboronic acids are particularly effective in this regard due to their higher Lewis acidity. ualberta.ca

Table 1: General Scheme for Electrophilic Activation by Boronic Acids

| Substrate | Activating Species | Intermediate | Subsequent Reaction |

| Carboxylic Acid | R-B(OH)₂ | Acyloxyboronate | Amidation, Esterification |

| Alcohol | R-B(OH)₂ | Alkoxyboronate | Friedel-Crafts Alkylation, Etherification |

Promotion of Condensation and Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Biginelli)

Boronic acids have demonstrated efficacy in catalyzing various condensation and carbon-carbon bond-forming reactions, including the Aldol and Biginelli reactions. nih.gov These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

In the context of the Aldol reaction , boron enolates are key intermediates. youtube.com While traditionally formed using strong bases, boronic acids can facilitate their formation under milder conditions. nih.gov The boronic acid can coordinate to the carbonyl oxygen of a ketone or aldehyde, increasing the acidity of the α-protons and enabling enolization. youtube.com The resulting boron enolate can then react with another carbonyl compound to form the aldol adduct. Although specific studies on this compound in this context are not prevalent, the general principle of boronic acid-catalyzed enolate formation is well-established. sciencemadness.org

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, which are of significant pharmacological interest. unito.it Boric acid and phenylboronic acid have been shown to be effective catalysts for this transformation. nih.govacs.org The boronic acid is believed to act as a Lewis acid, activating the aldehyde carbonyl towards nucleophilic attack by urea and also promoting the enolization of the β-ketoester. umanitoba.canih.gov This dual activation facilitates the cyclization and dehydration steps of the reaction sequence.

Organocatalytic and Photocatalytic Roles of Alkenyl Boronates

The presence of the carbon-carbon double bond in alkenyl boronates, such as this compound, opens up avenues for their participation in organocatalytic and photocatalytic reactions. rsc.org In these roles, the reactivity of both the alkenyl moiety and the boronic acid group can be exploited. rsc.org

In organocatalysis , alkenyl boronates can be activated by chiral organocatalysts, such as chiral diols or secondary amines, to participate in enantioselective transformations. rsc.org These catalysts can form chiral boronate complexes, which then react with electrophiles with high stereocontrol. rsc.org Additionally, the alkene moiety of alkenyl boronic acids can act as a synthon in cycloaddition reactions catalyzed by phosphoric acids. rsc.org